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The following table summarizes the potency of FIIN-3 against the wild-type FGFR family, based on

biochemical assays [1] [2]:

FGFR Isoform IC50 (nM)

FGFR1 13.1

FGFR2 21

FGFR3 31.4

FGFR4 35.3

In cellular proliferation assays using Ba/F3 cells engineered to depend on specific FGFRs, FIIN-3

demonstrated potent activity, with EC50 values in the range of 1 to 41 nM against wild-type FGFRs and an

EC50 of 64 nM against the FGFR2 V564M gatekeeper mutant [3] [2].

Comparative Analysis with Other FGFR Inhibitors

The table below places FIIN-3's performance in context with other covalent pan-FGFR inhibitors,

highlighting its key advantage in overcoming resistance [4]:
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Inhibitor Core Scaffold Key Feature
Potency vs.
FGFR1-3
(IC50)

Potency vs.
FGFR4
(IC50)

Activity on FGFR
Gatekeeper
Mutants

FIIN-3 Pyrimidyl urea Dual
FGFR/EGFR

targeting

1.6 - 7.8 nM 12 - 31 nM Yes (e.g., FGFR2
V564F)

FIIN-2 Pyrimido[4,5-

d]pyrimidinone

DFG-out

binding mode

1.6 - 7.8 nM 12 - 31 nM Yes (e.g., FGFR2

V564F)

TAS-120 - Clinical

candidate

1.6 - 7.8 nM 12 - 31 nM Yes (e.g., FGFR2

V564F)

PRN1371 - Clinical

candidate

1.6 - 7.8 nM 12 - 31 nM Weak / None

FIIN-3 maintains lower nanomolar potency against gatekeeper mutants, while first-generation inhibitors like

BGJ398 and AZD4547 lose effectiveness against these mutations [3].

Unique Mechanism of Action

FIIN-3's distinctive capability stems from its dual-warhead covalent inhibition and flexible structure:

Overcoming Gatekeeper Mutations: The pyrimidyl urea core's rotatory flexibility allows the
dichlorodimethoxyphenyl group to accommodate the larger methionine gatekeeper residue, enabling

inhibition of resistant mutants [3].
Dual FGFR/EGFR Targeting: The conformational flexibility of its acrylamide group enables FIIN-3 to

form covalent bonds with Cys488 in FGFRs and Cys797 in EGFR, providing broad activity spectrum
[3].

Below is a flow diagram illustrating the FGF/FGFR signaling pathway and FIIN-3's mechanism of action at

the cellular level.
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Key Experimental Protocols

To help you validate or contextualize these findings, here are methodologies commonly used to generate the

data:

Biochemical Kinase Assay (IC50 Determination): Recombinant FGFR kinase domains are
incubated with FIIN-3 across a concentration gradient in ATP-containing buffer. Kinase activity is

measured using ADP-Glo or similar luminescence assay, and data is fit to a sigmoidal dose-response
curve to calculate IC50 [4].

Cell Proliferation Assay (EC50 Determination): Ba/F3 cells transformed with Tel-FGFR fusions
(wild-type or mutant) are treated with FIIN-3. Cell viability is measured after 48-72 hours using MTT or

AlamarBlue, and EC50 is determined from dose-response curves [3] [2].
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Western Blot Analysis (Target Engagement): Cells are treated with FIIN-3, lysed, and proteins

separated by SDS-PAGE. Membranes are probed with antibodies against phosphorylated FGFR and
downstream proteins to confirm pathway inhibition [2].

Key Takeaways for Researchers

Primary Application: FIIN-3 is most valuable in studying and overcoming resistance to first-
generation FGFR inhibitors, particularly those caused by gatekeeper mutations.

Strategic Consideration: Its dual FGFR and EGFR inhibition is a unique research tool but may
complicate experiments where exclusive FGFR targeting is required.

Comparative Choice: For highly selective pan-FGFR inhibition without SFK family off-target effects,
PRN1371 may be preferable; for robust activity against gatekeeper mutants, FIIN-3 and FIIN-2 are

strong candidates [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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